molecular formula C10H14ClNO4S2 B2495834 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 744242-86-2

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2495834
CAS No.: 744242-86-2
M. Wt: 311.8
InChI Key: RTTMYWGQXRVHBR-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is a specialized benzenesulfonyl chloride derivative of significant value in synthetic organic and medicinal chemistry. Its structure, featuring a sulfonyl chloride group and a diethylsulfamoyl substituent on the benzene ring, makes it a versatile building block or intermediate for the synthesis of more complex molecules . As a benzenesulfonyl chloride compound, its primary reactivity stems from the sulfonyl chloride group, which is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This allows researchers to employ it in the formation of sulfonamide and sulfonate esters, which are crucial functional groups in the development of pharmaceuticals, agrochemicals, and functional materials . The diethylsulfamoyl moiety can influence the compound's electronic properties and may be used to fine-tune the solubility or bioactivity of the final target molecule. In a research setting, this reagent is particularly useful for constructing molecular scaffolds and exploring structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures must be followed, as it is classified as corrosive and poses severe skin and eye damage . It is recommended to store the compound under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-(diethylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTMYWGQXRVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744242-86-2
Record name 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+diethylamine4-(diethylsulfamoyl)benzene-1-sulfonyl chloride\text{4-aminobenzenesulfonyl chloride} + \text{diethylamine} \rightarrow \text{this compound} 4-aminobenzenesulfonyl chloride+diethylamine→4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

4-(Diethylsulfamoyl)benzene-1-sulfonyl chloride serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels crucial for various cellular processes. This property is essential for experiments requiring stable pH conditions, particularly in enzyme assays and cell viability studies.

Synthesis of Sulfonamide Derivatives

The compound is utilized in the synthesis of novel sulfonamide derivatives, which have shown promising biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial and anti-inflammatory properties. Studies indicate that certain sulfonamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Research

Recent studies have explored the potential of sulfonamide derivatives, including those derived from this compound, as anticancer agents. These compounds have demonstrated inhibition of carbonic anhydrase IX, an enzyme associated with tumor progression, indicating their potential role in cancer therapy .

Enzyme Inhibition Studies

The sulfonyl chloride group acts as a powerful electrophile, making it suitable for studies involving enzyme inhibitors. Compounds with similar structures have been investigated for their ability to inhibit various enzymes, contributing to the development of new therapeutic agents targeting specific biochemical pathways.

Case Studies

StudyFocusFindings
Ijeomah et al. (2019)Antimicrobial ActivityThe synthesized sulfonamide derivatives exhibited inhibition zones against Staphylococcus aureus (18 mm) and Pseudomonas aeruginosa (17 mm), suggesting potential as antimicrobial agents .
Nemr et al. (2021)Anticancer ActivityNew benzenesulfonamide derivatives showed excellent inhibition against carbonic anhydrase IX (IC50: 10.93–25.06 nM), indicating their potential use in cancer treatment .
Research on Buffering CapacityBiochemical StabilityThe compound was effective in maintaining pH levels between 6 and 8.5 in cell cultures, essential for various cellular assays.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved .

The molecular targets and pathways involved in its reactions are largely determined by the nature of the nucleophile and the specific reaction conditions. For example, in biological systems, the compound can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chloride derivatives, focusing on substituent effects, synthesis, yields, and applications.

Table 1: Key Properties of Selected Sulfonyl Chloride Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Conditions Yield (%) Applications/Notes
This compound –SO₂Cl (position 1), –SO₂N(Et)₂ (position 4) C₁₀H₁₃ClN₂O₄S₂ 349.86 Not explicitly reported Intermediate for sulfonamide-based pharmaceuticals
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride –SO₂Cl (1), –SO₂N(Me)₂ (4) C₈H₁₀ClNO₄S₂ 315.76 Not explicitly reported Shorter alkyl chains reduce steric hindrance compared to diethyl analog
Benzenesulfonyl chloride –SO₂Cl (1) C₆H₅ClO₂S 176.62 Fusion at 200°C 72–81 Base compound; used in pyrimidine hybrids
4-Trifluoromethylbenzene-1-sulfonyl chloride –SO₂Cl (1), –CF₃ (4) C₇H₄ClF₃O₂S 244.62 Fusion at 200°C 72–81 Electron-withdrawing –CF₃ enhances electrophilicity of –SO₂Cl
4-(Biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride –SO₂Cl (1), –OCH₂-biphenyl (4) C₁₉H₁₅ClO₃S 374.84 Multi-step synthesis 70–98 ADAM-17 inhibitors for ovarian cancer research
4-(Difluoromethanesulfonyl)benzene-1-sulfonyl chloride –SO₂Cl (1), –SO₂CF₂H (4) C₇H₅ClF₂O₄S₂ 306.75 Not explicitly reported Fluorinated substituents improve metabolic stability in drug candidates
4-(Octyloxy)benzene-1-sulfonyl chloride –SO₂Cl (1), –O-octyl (4) C₁₄H₂₁ClO₃S 304.83 Not explicitly reported Long alkyl chain enhances lipophilicity for material science applications

Biological Activity

4-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structure, which allows it to interact with various biological targets, leading to antimicrobial and anticancer properties.

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}S3_{3}
  • Molecular Weight : 303.83 g/mol
  • CAS Number : 744242-86-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzymatic activity and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.
  • Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines, although the exact pathways remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives, including this compound, revealed:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

This study underscores the potential use of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of various sulfonamide derivatives, including our compound of interest:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results :
    • MCF-7 Cell Line: IC50_{50} = 15 µM
    • HeLa Cell Line: IC50_{50} = 20 µM

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialS. aureus32
AntimicrobialE. coli64
AnticancerMCF-715
AnticancerHeLa20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-substituted benzene-1-sulfonyl chloride derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or chlorination of sulfonic acid precursors. For example, sodium phenoxide derivatives can react with sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for improved solubility). Yields can exceed 85% when electron-withdrawing substituents enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of sulfonyl chloride derivatives?

  • Methodological Answer :

  • 1H-NMR : Identifies substituent patterns and confirms sulfonyl chloride integration (e.g., aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • HPLC : Assesses purity using reverse-phase columns (C18) with mobile phases like methanol:buffer (65:35) at pH 4.6 .

Q. What are the key reactivity features of the sulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. Reactivity is enhanced by electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) on the benzene ring, which stabilize the transition state. Reactions are typically performed in aprotic solvents (e.g., THF) with bases like triethylamine to scavenge HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when synthesizing sulfonyl chloride derivatives under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to analyze variables (e.g., temperature, solvent polarity, and reagent ratios). For example, a factorial design can identify interactions between temperature and stoichiometry. Statistical tools (e.g., ANOVA) validate significance, while reaction monitoring via TLC or in-situ IR clarifies kinetic bottlenecks .

Q. What strategies are effective in mitigating hydrolysis of the sulfonyl chloride group during storage or experimental procedures?

  • Methodological Answer :

  • Storage : Use anhydrous conditions (desiccants like molecular sieves) and low temperatures (–20°C).
  • Reaction Setup : Employ moisture-free solvents (e.g., distilled DCM) and inert atmospheres (N₂/Ar).
  • Stabilizers : Add scavengers like dimethyl sulfoxide (DMSO) to trap trace water .

Q. How can interaction studies with biological targets be designed using sulfonyl chloride derivatives?

  • Methodological Answer :

  • Covalent Binding : React the sulfonyl chloride with nucleophilic residues (e.g., cysteine or lysine) in proteins.
  • Analytical Tools : Use LC-MS/MS to identify adducts or NMR (e.g., STD experiments) to map binding epitopes.
  • Activity Assays : Test modified proteins in enzymatic assays (e.g., inhibition of ADAM-17 metalloprotease) .

Q. What approaches are used to design enzyme inhibitors based on sulfonyl chloride derivatives?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., serine hydrolases).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., quinoline or trifluoromethyl groups) to optimize binding and selectivity.
  • Crystallography : Co-crystallize inhibitors with target enzymes (e.g., PDB deposition) to guide rational design .

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